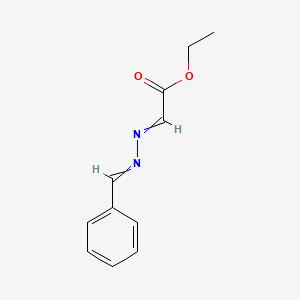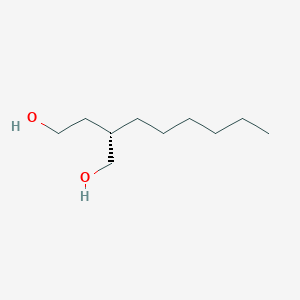
(2S)-2-Hexylbutane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Hexylbutane-1,4-diol is an organic compound with the molecular formula C10H22O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by a hexyl group attached to the second carbon of a butane-1,4-diol backbone. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hexylbutane-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as butane-1,4-diol and hexyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the butane-1,4-diol.
Nucleophilic Substitution: The deprotonated butane-1,4-diol acts as a nucleophile and attacks the hexyl bromide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors to accommodate the production of significant quantities.
Optimized Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like distillation or recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Hexylbutane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetone.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
(2S)-2-Hexylbutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-Hexylbutane-1,4-diol involves its interaction with specific molecular targets:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with various biological molecules, affecting their function.
Pathways Involved: The compound can influence metabolic pathways by interacting with enzymes and receptors, potentially leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Hexylbutane-1,3-diol: Similar structure but with hydroxyl groups at different positions.
(2S)-2-Hexylpentane-1,4-diol: Similar structure but with an additional carbon in the backbone.
(2S)-2-Hexylbutane-1,2-diol: Similar structure but with hydroxyl groups at different positions.
Uniqueness
(2S)-2-Hexylbutane-1,4-diol is unique due to its specific arrangement of hydroxyl groups and the hexyl substituent, which confer distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
827628-88-6 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
(2S)-2-hexylbutane-1,4-diol |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-10(9-12)7-8-11/h10-12H,2-9H2,1H3/t10-/m0/s1 |
Clé InChI |
WOEATUVURMLOMG-JTQLQIEISA-N |
SMILES isomérique |
CCCCCC[C@@H](CCO)CO |
SMILES canonique |
CCCCCCC(CCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
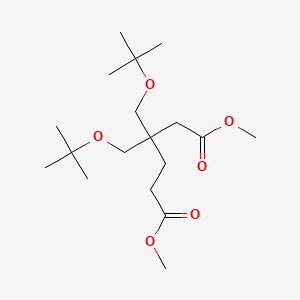
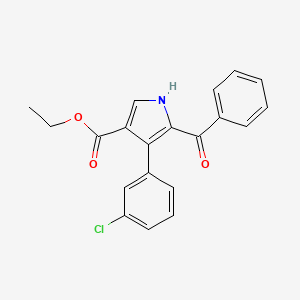
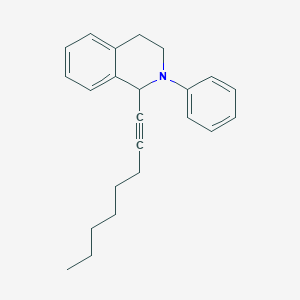
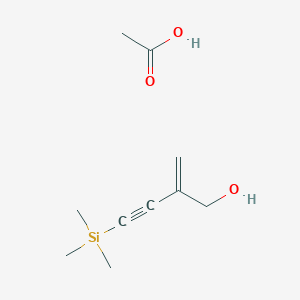
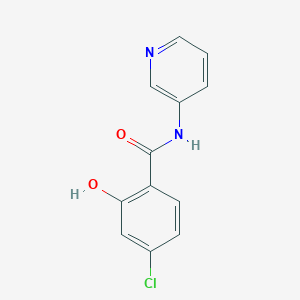
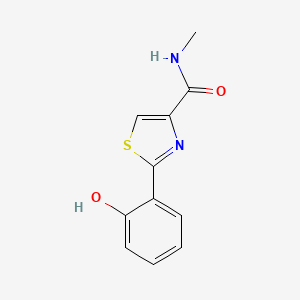
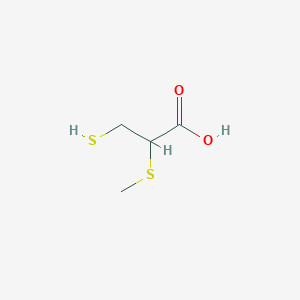
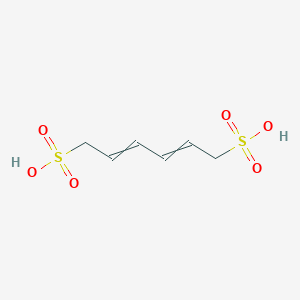
![1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene](/img/structure/B14211006.png)
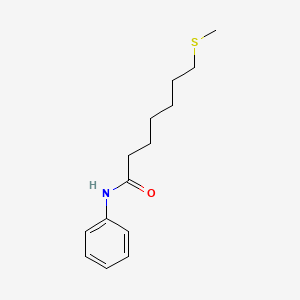
![3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid](/img/structure/B14211018.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
